molecular formula C11H18N2O2S B5505546 N'-(4-isopropylphenyl)-N,N-dimethylsulfamide

N'-(4-isopropylphenyl)-N,N-dimethylsulfamide

Cat. No. B5505546
M. Wt: 242.34 g/mol
InChI Key: UOJJCQFKJWBDOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes that highlight the chemical ingenuity in creating compounds with specific properties. For instance, the synthesis of aromatic diamines and their subsequent reaction with various dicarboxylic acids to prepare a series of new polyamides showcases the complexity and precision required in chemical synthesis (Liaw et al., 2002).

Molecular Structure Analysis

The structural determination and comparison of compounds like N,N'-diphenylisophthalamide and related compounds elucidate the significant role of molecular structure in dictating the chemical behavior and interactions of a molecule (Malone et al., 1997). These analyses often involve advanced techniques such as X-ray diffraction, highlighting the compound's crystalline structure and intermolecular interactions.

Chemical Reactions and Properties

Chemical reactions involving N'-(4-isopropylphenyl)-N,N-dimethylsulfamide and its derivatives can lead to various products, indicating the compound's reactivity under different conditions. The formation of antidegradants from the rubber antidegradant N-isopropyl-N'-phenyl-1,4-phenylenediamine, after oxidation, showcases the compound's utility in industrial applications and its chemical reactivity (Taimr & Pospíšil, 1984).

Physical Properties Analysis

The analysis of physical properties such as solubility, glass transition temperatures, and thermal stability provides a foundation for understanding how N'-(4-isopropylphenyl)-N,N-dimethylsulfamide and similar compounds behave in different environments. Polyamides derived from diamines, for example, demonstrate excellent solubility and thermal stability, making them suitable for high-performance materials (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of N'-(4-isopropylphenyl)-N,N-dimethylsulfamide, such as reactivity with various reagents and participation in specific reactions, are critical for its application in synthetic chemistry. The reactions leading to the synthesis of polyamides and poly(amide-imide)s based on specific dianiline compounds reveal the compound's versatility and potential for creating polymers with desirable properties (Hsiao et al., 1995).

Scientific Research Applications

Synthesis and Biological Evaluation

A study involved the synthesis of novel benzenesulfonamide derivatives, including N'-(4-isopropylphenyl)-N,N-dimethylsulfamide, for potential biological applications. The synthesized compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, showcasing the chemical's potential in medicinal chemistry and drug development (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Polymer Research

Poly(N-isopropyl acrylamide) (PNIPAM), a derivative of N'-(4-isopropylphenyl)-N,N-dimethylsulfamide, has been widely investigated for its thermoresponsive properties and applications in drug delivery systems. Controlled polymerization techniques have enabled the creation of PNIPAM with desirable properties for biomedical applications, such as tissue engineering and controlled drug release (Anthony J. Convertine et al., 2004).

Electrical Conductivity Enhancement

Research into the enhancement of electrical conductivity of polymers has also involved derivatives of N'-(4-isopropylphenyl)-N,N-dimethylsulfamide. Studies on poly(3,4-ethylenedioxythiophene) (PEDOT) doped with poly(4-styrenesulfonate) (PSS) have shown significant increases in conductivity when mixed with various solvents, demonstrating the chemical's role in improving the performance of conductive polymers (J. Y. Kim et al., 2002).

Environmental Degradation Studies

The degradation of isoproturon, a compound structurally similar to N'-(4-isopropylphenyl)-N,N-dimethylsulfamide, has been extensively studied to understand its environmental impact. Research has explored the microbial degradation pathways in soil, highlighting the importance of understanding the environmental fate of such chemicals for developing more eco-friendly agricultural practices (G. Bending et al., 2001).

Mechanism of Action

The mechanism of action of “N’-(4-isopropylphenyl)-N,N-dimethylsulfamide” is not known. Many sulfamides are used in medicine due to their inhibitory effect on carbonic anhydrase .

Safety and Hazards

The safety and hazards associated with “N’-(4-isopropylphenyl)-N,N-dimethylsulfamide” are not known. It’s always important to handle chemicals with appropriate safety measures .

properties

IUPAC Name

1-(dimethylsulfamoylamino)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)10-5-7-11(8-6-10)12-16(14,15)13(3)4/h5-9,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJJCQFKJWBDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Dimethylamino)sulfonyl][4-(methylethyl)phenyl]amine

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